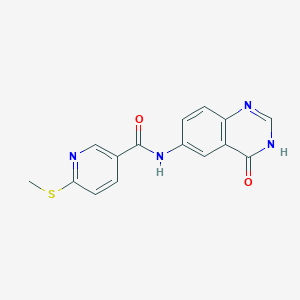
6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based inhibitor that has been shown to have promising results in inhibiting certain enzymes and proteins in the body.
作用機序
The mechanism of action of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can potentially prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide are still being studied. However, it has been shown to have inhibitory effects on certain enzymes and proteins, which can potentially lead to the inhibition of cancer cell growth and neuroprotection. Additionally, this compound has been shown to have low toxicity, making it a potential candidate for drug development.
実験室実験の利点と制限
One advantage of using 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide in lab experiments is its potential as a target for drug development. Its inhibitory effects on certain enzymes and proteins make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are many potential future directions for the study of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide. One direction is the development of new drugs based on this compound, particularly for the treatment of cancer and neurodegenerative diseases. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research. Finally, researchers can explore ways to improve the solubility of this compound, making it easier to work with in lab experiments.
合成法
The synthesis of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 4-amino-3,4-dihydroquinazoline-6-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methyl mercaptan to yield the final product.
科学的研究の応用
The potential applications of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide in scientific research are vast. This compound has been shown to have inhibitory effects on certain enzymes and proteins, making it a potential target for drug development. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
6-methylsulfanyl-N-(4-oxo-3H-quinazolin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-22-13-5-2-9(7-16-13)14(20)19-10-3-4-12-11(6-10)15(21)18-8-17-12/h2-8H,1H3,(H,19,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMTUYVPGVOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

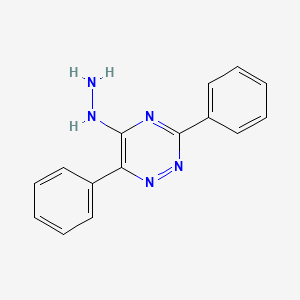
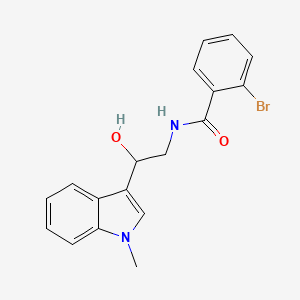
![3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid](/img/structure/B2703765.png)
![Methyl 3-{[2-({2-[(2-{[4-(tert-butyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2703768.png)
![2-(4-Bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2703769.png)
![N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide](/img/structure/B2703771.png)
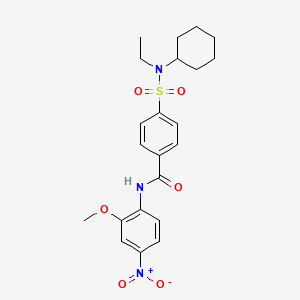



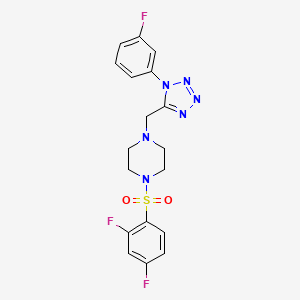

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)